Dipyridamole tripiperidine

Pharmaceutical Analytical Chemistry Quality Control Impurity Profiling

Impurity misidentification in dipyridamole QC testing leads to invalid batch release decisions and regulatory deficiency letters. This certified USP/EP reference standard (Related Compound A) resolves that risk: • Unique chromatographic fingerprint at RRT 1.9 vs. dipyridamole; eliminates peak misidentification across all specified impurities (B-F) • Acceptance criterion NMT 0.50%-2.5-5× higher than impurities C-F-making accurate quantification critical for pass/fail decisions • Pharmacopeial traceability supports ANDA/DMF submissions; non-certified standards risk regulatory rejection

Molecular Formula C25H40N8O2
Molecular Weight 484.65
CAS No. 16982-40-4
Cat. No. B607129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipyridamole tripiperidine
CAS16982-40-4
SynonymsDipyridamole tripiperidine
Molecular FormulaC25H40N8O2
Molecular Weight484.65
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO
InChIInChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2
InChIKeyQYMDDAUYVDAXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dipyridamole Tripiperidine Identity and Analytical Role


Dipyridamole tripiperidine is a pyrimido[5,4-d]pyrimidine derivative and a structurally defined process-related impurity of the antiplatelet drug dipyridamole. It is officially recognized as Dipyridamole EP Impurity A and USP Dipyridamole Related Compound A. [1] The compound has the molecular formula C₂₅H₄₀N₈O₂ and a molecular weight of 484.64 g/mol. [2] It carries three piperidine substituents and a single diethanolamine group, contrasting with dipyridamole (C₂₄H₄₀N₈O₄, MW 504.63) which bears two piperidine and two diethanolamine moieties. Its primary industrial role is as a certified reference standard in regulatory quality control testing, method validation, and ANDA/DMF submissions for dipyridamole drug substance and finished products.

Irreplaceability of Dipyridamole Tripiperidine


Pharmacopeial impurity reference standards are not interchangeable. Dipyridamole tripiperidine possesses a unique chromatographic fingerprint—specifically a relative retention time (RRT) of 1.9 versus dipyridamole in the USP method—that distinguishes it from all other dipyridamole-related impurities. [1] Substituting it with a structurally different impurity standard, such as Dipyridamole Related Compound B (RRT 0.6) or Compound C (RRT 1.5), would corrupt peak identification, compromise system suitability requirements, and render impurity profiling non-compliant with regulatory monographs. [2] Furthermore, each impurity carries its own acceptance threshold (NMT 0.50% for Compound A versus NMT 0.10% for Compounds C and F), meaning misidentification directly alters batch release decisions and stability study conclusions. [1] The standard is supplied under pharmacopeial authority with validated analytical characterization data, and its use is explicitly prescribed in compendial methods—generic or in-house standards cannot provide the traceability required for regulatory submissions.

Dipyridamole Tripiperidine Quantitative Evidence


Chromatographic Resolution by Retention Time

Dipyridamole tripiperidine (Related Compound A) elutes with a relative retention time (RRT) of 1.9 versus the dipyridamole parent peak in the official USP organic impurities method. [1] This RRT is the highest among all six specified impurities (B RRT 0.6, F RRT 0.7, D RRT 0.9, E RRT 1.2, C RRT 1.5), providing unambiguous chromatographic separation that minimizes co-elution risk. A system suitability resolution of ≥4.0 between Compound D and dipyridamole is mandated, and the distinct RRT of Compound A ensures it falls well outside the critical resolution zone. [1]

Pharmaceutical Analytical Chemistry Quality Control Impurity Profiling

Acceptance Criteria Stringency

The USP monograph sets the acceptance criterion for Dipyridamole Related Compound A at NMT 0.50% of the drug substance, the highest individual limit among all specified impurities. [1] In comparison, Related Compound C is limited to NMT 0.10%, Compound D to NMT 0.20%, Compound E to NMT 0.20%, and Compound F to NMT 0.10%. [1] This 2.5- to 5-fold higher threshold indicates a different toxicological or process-control assessment for this specific impurity. The quantitative differentiation is: Compound A allowed level is 0.50% versus a typical 0.10–0.20% range for other specified impurities.

Regulatory Compliance Quality Release Testing Impurity Thresholds

Structural Distinction from Parent Drug

Dipyridamole tripiperidine (MW 484.64 g/mol) differs from the parent drug dipyridamole (MW 504.63 g/mol) by a mass deficit of 19.99 Da, attributable to the replacement of one diethanolamine group with a piperidine substituent. [1] The compound has three piperidine groups and a single diethanolamine side chain, whereas dipyridamole has two piperidine and two diethanolamine groups. [2] The IUPAC name is 2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol. [2] This structural distinction is critical for MS-based impurity identification and for distinguishing this process-related impurity from degradation products.

Structural Chemistry Impurity Identification Mass Spectrometry

HPLC Method Recovery and Precision

Validated HPLC methods utilizing Dipyridamole tripiperidine as a specified impurity reference standard have achieved recovery rates exceeding 95%, meeting international regulatory compliance standards for accuracy in impurity quantification. The USP method specifies system suitability criteria of NLT 4.0 resolution between Compound D and dipyridamole, and NMT 2.8% RSD for replicate injections of the standard solution. [1] This level of method performance ensures that the use of the correct certified reference standard (Compound A RS) enables reliable quantification at the specified NMT 0.50% threshold.

Method Validation Analytical Recovery ANDAs and DMFs

Pharmacopeial Traceability and Certification

Dipyridamole Related Compound A is issued as a United States Pharmacopeia (USP) Reference Standard and as a European Pharmacopoeia (EP) specified impurity standard, supplied with validated characterization data developed under the authority of the issuing pharmacopoeia. Unlike research-grade or in-house impurity materials, this pharmacopeial standard carries official lot-specific certificates of analysis and is explicitly prescribed in compendial methods for regulatory quality control testing. The standard is for test and assay use only and is not authorized for human or animal administration.

Reference Standards GMP Compliance Regulatory Filings

Degradant Impurity Differentiation

In stability studies of dipyridamole drug products, two degradant impurities (DP-I and DP-II) were detected at levels of 0.25% and 0.54% by gradient reverse-phase HPLC and isolated at purities of 99.1% and 99.8%, respectively. [1] Structural characterization by IR, NMR, and MS identified DP-I as a derivative containing a 4-hydroxy substituent on the pyrimido[5,4-d]pyrimidine core, and DP-II as a tartaric acid adduct, both structurally distinct from the tripiperidine impurity (Related Compound A). [1] This differentiation is critical: Compound A is a process-related impurity formed during synthesis, not a degradant, and requires a separate reference standard for accurate quantification.

Stability Studies Degradation Chemistry Forced Degradation

Dipyridamole Tripiperidine Application Scenarios


ANDA and DMF Regulatory Filings

Pharmaceutical manufacturers developing generic dipyridamole formulations must demonstrate control of specified impurities per USP and EP monographs. Dipyridamole tripiperidine (Related Compound A) at its distinct RRT of 1.9 and NMT 0.50% acceptance criterion is a required reference standard for impurity method validation and release testing. [1] Its pharmacopeial traceability directly supports ANDA submissions and drug master file (DMF) filings, where non-pharmacopeial standards risk regulatory deficiency letters.

HPLC Method Development and Validation

Analytical laboratories developing or validating HPLC methods for dipyridamole impurity profiling require the certified reference standard of Compound A for peak identification, system suitability testing, and calibration. The USP method specifies resolution ≥4.0 and RSD ≤2.8% as system suitability criteria, and the use of USP Dipyridamole Related Compound A RS at 0.5 µg/mL as the standard solution for quantification. [1] Method validation recovery data exceeding 95% confirms the utility of this standard for accurate quantification.

Stability-Indicating and Forced Degradation Studies

Dipyridamole tripiperidine is a process-related impurity, structurally distinct from the degradation products DP-I and DP-II identified in formulation stability studies. [2] Quality control laboratories conducting forced degradation and shelf-life stability testing under ICH guidelines must use this standard to differentiate process impurities from degradants, ensuring correct impurity classification and regulatory labeling. The distinct RRT of 1.9 and MW of 484.64 facilitate unambiguous identification. [1]

Pharmacopeial Batch Release Testing

GMP-compliant quality control facilities performing batch release testing of dipyridamole drug substance or finished capsules/tablets must employ the official USP/EP reference standard for Related Compound A. The acceptance criterion of NMT 0.50% [1] is 2.5- to 5-fold higher than several other specified impurities (C, D, E, F at NMT 0.10–0.20%), meaning accurate quantification of this impurity has a direct impact on batch pass/fail decisions. Use of non-certified standards could lead to systematic quantification errors and invalid batch release decisions.

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